2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid
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Overview
Description
2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is also known by its IUPAC name, 2-methoxy-4,5,6-trimethylnicotinic acid . This compound is a derivative of nicotinic acid and features a pyridine ring substituted with methoxy and methyl groups.
Preparation Methods
The synthesis of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Methoxylation: Introduction of the methoxy group at the 2-position of the pyridine ring.
Methylation: Addition of methyl groups at the 4, 5, and 6 positions.
Carboxylation: Introduction of the carboxylic acid group at the 3-position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its binding affinity and reactivity with enzymes and receptors. The carboxylic acid group plays a crucial role in its solubility and transport within biological systems .
Comparison with Similar Compounds
2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Methoxy-3-methylpyridine-4-carboxylic acid: Differing in the position of the carboxylic acid group.
4,5,6-Trimethylpyridine-3-carboxylic acid: Lacking the methoxy group.
2-Methoxy-4,5-dimethylpyridine-3-carboxylic acid: Lacking one methyl group.
These comparisons highlight the unique structural features and reactivity of this compound .
Properties
IUPAC Name |
2-methoxy-4,5,6-trimethylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-5-6(2)8(10(12)13)9(14-4)11-7(5)3/h1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICDQEMGNLBKTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)OC)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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